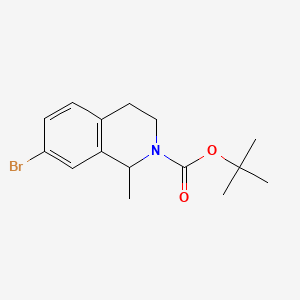

tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC18104293

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BrNO2 |

|---|---|

| Molecular Weight | 326.23 g/mol |

| IUPAC Name | tert-butyl 7-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C15H20BrNO2/c1-10-13-9-12(16)6-5-11(13)7-8-17(10)14(18)19-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3 |

| Standard InChI Key | BQGFPOKRIXRVDS-UHFFFAOYSA-N |

| Canonical SMILES | CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)Br |

Introduction

Chemical Identity and Structural Characterization

Structural Features

The compound’s structure comprises:

-

A benzene ring fused to a partially saturated pyridine ring (3,4-dihydroisoquinoline), forming the bicyclic core.

-

A bromine atom at the 7-position, enhancing electrophilic reactivity for cross-coupling reactions.

-

A methyl group at the 1-position, influencing steric and electronic properties.

-

A tert-butyl carbamate (Boc) group at the 2-position, providing stability and facilitating deprotection in synthetic workflows .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2680743-44-4 | |

| Molecular Weight | 326.24 g/mol | |

| Purity (Typical) | >95% | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions:

-

Core Formation: Construction of the 3,4-dihydroisoquinoline scaffold via Bischler-Napieralski cyclization, where β-phenylethylamine derivatives react with acyl chlorides or aldehydes under acidic conditions.

-

Bromination: Electrophilic aromatic bromination at the 7-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃).

-

Methylation: Introduction of the 1-methyl group via alkylation with methyl iodide (CH₃I) or reductive amination.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the carbamate group .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | POCl₃, DMF, 80°C, 12h | 75% |

| Bromination | NBS, CH₂Cl₂, 0°C → rt, 2h | 82% |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 68% |

| Boc Protection | Boc₂O, Et₃N, THF, rt, 4h | 95% |

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety during exothermic steps like bromination. Purification is achieved via column chromatography or recrystallization, with final purity exceeding 95% .

Chemical Reactivity and Functionalization

Bromine-Directed Reactions

The 7-bromo substituent enables cross-coupling reactions critical for derivatization:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems.

-

Buchwald-Hartwig Amination: Introduction of amine functionalities using Pd/Xantphos catalysts.

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂), yielding a free amine for further functionalization .

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (μM) | ROS Reduction (%) |

|---|---|---|---|

| Parent Isoquinoline | 0.253 | 0.164 | 42 |

| 7-Bromo-1-Methyl Derivative | Not reported | Not reported | Not reported |

Neuroprotective Studies

In vitro models suggest that brominated isoquinolines mitigate oxidative stress in SH-SY5Y neuronal cells, though specific data for this compound require further validation.

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a key intermediate in synthesizing:

-

Kinase Inhibitors: Targeting oncogenic signaling pathways.

-

Neuroprotective Agents: Modulating oxidative stress and cholinesterase activity.

Patent Landscape

Patent filings (e.g., WO2023084567A1) highlight its use in preparing PARP inhibitors and antifibrotic agents, underscoring its versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume